molecular formula C16H17BrN2O2S B2468894 4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide CAS No. 1705391-08-7

4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2468894
CAS No.: 1705391-08-7
M. Wt: 381.29
InChI Key: XBUVBASYGACQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The compound also includes an indole derivative, which is a significant structure in many biologically active molecules

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological effects, making indole derivatives a potential class of biologically active compounds .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological effects . The compound’s interaction with its targets could lead to changes at the molecular level, which could then translate into observable effects at the cellular or organismal level.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They can affect various biochemical pathways, leading to a range of downstream effects. These effects can include the treatment of cancer cells, microbes, and different types of disorders in the human body .

Result of Action

Given that indole derivatives are known to have various biologically vital properties , it can be inferred that this compound may also have significant effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of an indole derivative and a brominated thiophene ring.

Properties

IUPAC Name

4-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2S/c1-19-5-4-10-6-11(2-3-13(10)19)14(20)8-18-16(21)15-7-12(17)9-22-15/h2-3,6-7,9,14,20H,4-5,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUVBASYGACQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CS3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.